4,5-Dibromo-2-fluorobenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 3,5-dibromo-4-fluorobenzoic acid and its derivatives, has been reported. These compounds were synthesized using different starting materials and reaction conditions. For instance, the synthesis of 3,5-dibromo-4-fluorobenzoic acid involved intermediates like 3,5-dibromo-4-toluenediazonium fluoborate and 3,5-dibromo-4-fluorobenzoyl chloride . Another paper describes a synthetic route for 2,4-dibromo-5-fluorobenzoic acid, which includes the synthesis and characterization of intermediates such as 2,4-dibromo-5-fluorobenzonitrile and 2,4-dibromo-5-fluorobenzamide . These methods provide insights into the possible synthetic approaches that could be adapted for the synthesis of 4,5-dibromo-2-fluorobenzoic acid.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms on the benzene ring, which can significantly influence the physical and chemical properties of the compound. X-ray diffraction has been used to determine the single-crystal structure of related compounds, such as 4-fluorobenzoic acid derivatives . The analysis of intermolecular interactions, particularly those involving fluorine atoms, is crucial for understanding the crystal packing and stability of these compounds.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzoic acids is influenced by the electron-withdrawing effects of the halogen substituents, which can activate the carboxylic acid group towards various chemical reactions. For example, 4-fluorobenzoic acid has been used to form co-crystals and salts with heteroaromatic nitrogenous bases, indicating its reactivity in acid-base interactions . Similarly, 4,5-dibromo-2-fluorobenzoic acid may undergo reactions typical of benzoic acids, such as esterification, amidation, and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are largely determined by the nature and position of the halogen substituents. The presence of bromine and fluorine atoms can increase the density and molecular weight of the compound, as well as affect its solubility and melting point. The compounds discussed in the papers exhibit properties that make them suitable for applications such as radiographic opaques, where high atomic number elements like bromine provide the necessary opacity . The synthesis of methyl 2-amino-5-fluorobenzoate, for example, involves a series of reactions that highlight the chemical properties of the fluorobenzoic acid starting material .
Scientific Research Applications
Radiographic Applications : The synthesis of fluoro-bromo derivatives of benzoic acid, including compounds like 3,5-dibromo-4-fluorobenzoic acid, has been evaluated for use as radiographic opaques. These compounds have shown properties equal or superior to those of tetraiodophenolphthalein in radiography tests, indicating their potential as radiographic contrast agents (Sprague, Cwalina, & Jenkins, 1953).
Synthesis of Fluoroquinolones : The synthesis of 2,4-dibromo-5-fluorobenzonitrile, which is a precursor for 2,4-dibromo-5-fluorobenzoic acid, has been explored. This compound is significant for the synthesis of fluoroquinolones, a class of antibiotics (Qiong et al., 1998).
Biodegradation Study : Research has been conducted on the biodegradation of fluorobenzoates, including compounds like 3-fluorobenzoate. This study is crucial for understanding the environmental impact and breakdown of these compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Organic Solar Cells : The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoics, including 4-fluorobenzoic acid, has been studied. This research is significant for the development of high-efficiency ITO-free and transporting layer-free organic solar cells (Tan et al., 2016).
Anaerobic Transformation in Environmental Processes : The anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogues, including 2-fluorobenzoic acids, helps in understanding environmental biotransformation processes (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
properties
IUPAC Name |
4,5-dibromo-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYCLZJOUMEOCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378809 |
Source
|
Record name | 4,5-dibromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-fluorobenzoic acid | |
CAS RN |
289039-48-1 |
Source
|
Record name | 4,5-dibromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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